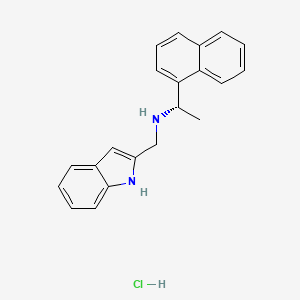

(1S)-N-(1H-indol-2-ylmethyl)-1-(1-naphthyl)ethanamine hydrochloride

Description

Allosteric Modulation Mechanisms of (1S)-N-(1H-Indol-2-ylmethyl)-1-(1-Naphthyl)Ethanamine Hydrochloride

Calindol exerts its effects by binding to a pocket within the CaSR’s seven-transmembrane helical domain (7TMD), distinct from the orthosteric Ca²⁺-binding site in the extracellular domain. This interaction induces conformational changes that enhance the receptor’s sensitivity to extracellular Ca²⁺, reducing the half-maximal effective concentration (EC₅₀) from ~3 mM to sub-millimolar levels. Key residues involved in this allosteric modulation include Trp-818⁶.⁴⁸ and Phe-821⁶.⁵¹ in TM6, which form hydrophobic interactions with Calindol’s naphthyl group, and Glu-837⁷.³⁹ in TM7, which stabilizes the ligand-receptor complex via electrostatic forces. Mutagenesis studies demonstrate that substitutions at these positions (e.g., Trp-818→Ala) abolish Calindol’s potentiating effects, confirming their functional relevance.

The receptor’s activation by Calindol involves coupling to Gq/11 proteins, leading to phospholipase C (PLC)-mediated production of inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). This signaling cascade elevates intracellular Ca²⁺ levels, which inhibits parathyroid hormone (PTH) secretion in parathyroid cells—a mechanism critical for managing hyperparathyroidism. Unlike orthosteric agonists, Calindol does not directly activate the CaSR in the absence of extracellular Ca²⁺ but shifts the concentration-response curve leftward, enabling physiological Ca²⁺ concentrations to elicit maximal responses.

Table 1: Key Residues in CaSR’s 7TMD Involved in Calindol Binding

| Residue | Position | Interaction Type | Functional Role |

|---|---|---|---|

| Trp-818 | TM6 | Hydrophobic | Anchors naphthyl group |

| Phe-821 | TM6 | π-Stacking | Stabilizes aromatic core |

| Glu-837 | TM7 | Electrostatic | Coordinates amine group |

| Ile-841 | TM7 | Van der Waals | Maintains pocket topology |

Structure-Activity Relationship (SAR) Studies for CaSR Affinity Optimization

SAR studies of Calindol analogs reveal that modifications to its indole and naphthyl moieties significantly impact CaSR affinity and efficacy. The indole-2-ylmethyl group is essential for maintaining binding potency, as its removal reduces activity by >90%. Substitutions at the indole C5 position with electron-withdrawing groups (e.g., chloro) enhance allosteric modulation, likely by improving ligand-receptor hydrophobic interactions. Conversely, elongation of the C3 alkyl chain (e.g., from propyl to heptyl) diminishes cooperativity with Ca²⁺, suggesting steric hindrance within the binding pocket.

The naphthyl group’s orientation also critically influences activity. The (1S)-configuration of the ethylamine linker optimizes spatial alignment with TM6 residues, whereas the (1R)-enantiomer shows 10-fold lower potency. Introduction of bulkier substituents on the naphthyl ring (e.g., methyl or methoxy groups) disrupts binding, highlighting the pocket’s sensitivity to steric effects.

Table 2: Impact of Structural Modifications on Calindol’s Pharmacological Properties

| Modification | Effect on EC₅₀ (Ca²⁺) | Effect on Cooperativity (α) |

|---|---|---|

| C5 Chloro substitution | Decreased by 40% | Increased by 2.5-fold |

| C3 Propyl → Heptyl | No change | Decreased by 80% |

| (1S) → (1R) configuration | Increased by 10-fold | Decreased by 70% |

Comparative Efficacy in Rat vs. Human CaSR Isoforms

While most studies focus on human CaSR, limited data suggest species-specific differences in Calindol’s efficacy. In vitro assays using rat CaSR isoforms show a 3-fold higher EC₅₀ for Ca²⁺ potentiation compared to human receptors, possibly due to divergent residues in TM6 (e.g., human Phe-821 vs. rat Leu-821). These differences underscore the need for species-specific optimization in preclinical studies. Notably, Calindol retains its allosteric properties in both species, indicating conserved binding mechanisms despite sequence variations.

Future research should address gaps in cross-species comparisons, particularly in vivo models, to validate translational relevance. Structural studies comparing human and rat CaSR co-crystallized with Calindol could elucidate molecular determinants of species selectivity.

Properties

Molecular Formula |

C21H21ClN2 |

|---|---|

Molecular Weight |

336.9 g/mol |

IUPAC Name |

(1S)-N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine;hydrochloride |

InChI |

InChI=1S/C21H20N2.ClH/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18;/h2-13,15,22-23H,14H2,1H3;1H/t15-;/m0./s1 |

InChI Key |

KFILKQPBQZIRST-RSAXXLAASA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl |

Origin of Product |

United States |

Preparation Methods

Catalytic Asymmetric Reduction of 1-(1-Naphthyl)acetophenone Oxime

- A patented method utilizes ammonium formate as a reducing agent to convert 1-(1-naphthyl)acetophenone oxime into (R)- or (S)-1-(1-naphthyl)ethylamine.

- The reaction employs a chiral ruthenium catalyst , specifically chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethylamino}(p-cymene)ruthenium(II) for the (R)-enantiomer and its (1S,2S) counterpart for the (S)-enantiomer.

- Reaction conditions typically involve stirring at room temperature under nitrogen atmosphere for about 12 hours.

- The product is isolated by pH adjustment, organic extraction, drying, and distillation.

- Yields are high (around 90%+), with chiral purity reaching approximately 96% enantiomeric excess (ee) and chemical purity of 98%.

| Parameter | Typical Value |

|---|---|

| Starting material | 1-(1-naphthyl)acetophenone oxime |

| Reducing agent | Ammonium formate |

| Catalyst | Chiral Ru(II) complex (p-cymene derivative) |

| Reaction time | 12 hours |

| Temperature | Room temperature |

| Atmosphere | Nitrogen |

| Yield | 90-93% |

| Enantiomeric excess (ee) | ~96% |

| Chemical purity | ~98% |

Enzymatic Transaminase-Catalyzed Synthesis

- Another advanced method involves transaminase enzymes for asymmetric amination of 1-acetylnaphthalene.

- R-selective or S-selective transaminases convert the ketone to the corresponding chiral amine with high enantiomeric purity.

- Amino donors are used in the presence of the enzyme under mild conditions.

- This biocatalytic approach is environmentally friendly and scalable.

- The (R)-enantiomer obtained can be further converted into cinacalcet hydrochloride, demonstrating pharmaceutical relevance.

| Parameter | Typical Value |

|---|---|

| Starting material | 1-Acetylnaphthalene |

| Catalyst | R- or S-selective transaminase enzyme |

| Amino donor | Various (depending on enzyme) |

| Reaction conditions | Mild, aqueous or buffered media |

| Yield | High (not specified precisely) |

| Enantiomeric purity | Enantiomerically pure (near 100% ee) |

Introduction of the Indol-2-ylmethyl Group and Final Salt Formation

- The target compound requires the attachment of the (1H-indol-2-yl)methyl group to the nitrogen of the chiral 1-(1-naphthyl)ethylamine.

- While detailed stepwise synthetic routes specifically for this N-substitution are less documented in the public domain, typical methods involve nucleophilic substitution or reductive amination using indole-2-carboxaldehyde or related derivatives.

- The final product is isolated as the hydrochloride salt , which improves stability and handling.

- The hydrochloride salt is stored under inert atmosphere at 2-8°C to maintain purity and prevent degradation.

| Property | Data |

|---|---|

| Molecular formula | C21H21ClN2 |

| Molecular weight | 336.86 g/mol |

| Storage conditions | Inert atmosphere, 2-8°C |

| Physical form | Hydrochloride salt, solid |

Resolution and Purification Techniques

- Resolution of racemic mixtures of 1-(1-naphthyl)ethylamine can be achieved by chiral salt formation with D-(-)-tartaric acid.

- The enantiomeric salts differ in solubility, allowing separation by crystallization.

- After separation, the free amine is liberated by basification.

- The mother liquor can be racemized and recycled to improve overall yield efficiency.

Summary Table of Key Preparation Methods

| Step/Method | Description | Advantages | Limitations |

|---|---|---|---|

| Catalytic asymmetric reduction | Reduction of oxime with ammonium formate + chiral Ru catalyst | High yield, high ee, mild conditions | Requires expensive catalyst |

| Enzymatic transaminase amination | Biocatalytic conversion of ketone with transaminase enzymes | Environmentally friendly, high ee | Enzyme availability, optimization needed |

| Chiral resolution with tartaric acid | Formation of diastereomeric salts for separation | Simple, effective for resolution | Requires racemization step |

| N-substitution with indole derivative | Attachment of indol-2-ylmethyl group by nucleophilic substitution or reductive amination | Direct functionalization | Specific conditions not detailed |

Chemical Reactions Analysis

Types of Reactions: : ent-Calindol Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in acetic acid.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Structural Characteristics

The compound features an indole moiety and a naphthyl group, which are known for their diverse biological activities. The indole structure is particularly significant because compounds containing indoles often exhibit effects on the central nervous system, making them potential candidates for therapeutic applications in treating mood disorders and other neurological conditions.

Pharmacological Applications

1. Neuropharmacology

Research indicates that (1S)-N-(1H-indol-2-ylmethyl)-1-(1-naphthyl)ethanamine hydrochloride may interact with various neurotransmitter systems, particularly serotonin receptors. Given the importance of serotonin in mood regulation, compounds with indole structures are often investigated for their antidepressant properties. Studies have shown that similar compounds can modulate serotonin levels, suggesting that this compound might possess similar pharmacological effects.

2. Anticancer Research

Emerging studies suggest that compounds containing both indole and naphthalene structures can exhibit anticancer properties. The dual structural features may enhance interactions with biological targets involved in cancer cell proliferation and apoptosis. Preliminary investigations into the compound's efficacy against specific cancer cell lines are underway, indicating a promising avenue for future research.

3. Drug Development

The synthesis of (1S)-N-(1H-indol-2-ylmethyl)-1-(1-naphthyl)ethanamine hydrochloride involves multi-step organic synthesis techniques that can be optimized for improved yield and purity. This process is crucial for developing pharmaceutical formulations that require high-quality compounds for clinical trials. The ability to form stable hydrochloride salts enhances the solubility and stability of the compound, making it more suitable for drug formulation.

Comparative Analysis with Related Compounds

To better understand the potential of (1S)-N-(1H-indol-2-ylmethyl)-1-(1-naphthyl)ethanamine hydrochloride, a comparison with other structurally similar compounds can be insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Serotonin | Indole structure | Neurotransmitter involved in mood regulation |

| Tryptamine | Indole structure | Precursor to serotonin; psychoactive properties |

| 5-Hydroxytryptamine | Indole + Hydroxyl group | Key neurotransmitter affecting mood and cognition |

| Naphthalenesulfonic acid | Naphthalene + Sulfonic group | Used as a dye; less neuroactive |

The unique combination of both indole and naphthalene structures in (1S)-N-(1H-indol-2-ylmethyl)-1-(1-naphthyl)ethanamine hydrochloride may confer distinct pharmacological properties compared to other compounds that contain only one of these moieties. This duality could enhance its interaction profile with biological targets, potentially leading to novel therapeutic applications.

Mechanism of Action

ent-Calindol Hydrochloride exerts its effects by acting as a positive allosteric modulator of the calcium-sensing receptor. It binds to the receptor and enhances its sensitivity to extracellular calcium ions. This activation leads to a cascade of intracellular signaling events that regulate various physiological processes, including calcium homeostasis and cellular proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Molecular Properties

The following table summarizes key structural differences and molecular properties of the target compound and its analogues:

Key Observations:

- Enantiomeric Differences : The (S)-enantiomer (target compound) and (R)-calindol share identical molecular formulas but exhibit enantioselective CaSR modulation. Calindol (R-form) is well-characterized as a CaSR agonist, while the S-form’s activity remains less studied but may differ in potency or selectivity .

- Conversely, furylmethyl or benzyl-indole-3-yl substituents (e.g., ) alter electronic properties and binding motifs.

- Molecular Weight : The target compound (356.87 g/mol) is heavier than most analogues, which may influence pharmacokinetics (e.g., absorption, distribution).

Pharmacological and Functional Comparisons

Calcium-Sensing Receptor (CaSR) Activity

- (R)-Calindol: Demonstrates nanomolar potency (EC50 ~60 nM) as a CaSR agonist, enhancing receptor sensitivity to extracellular Ca²⁺ .

- (S)-Enantiomer: Limited direct data, but enantiomers of CaSR modulators often show divergent efficacy. For example, (R)-calindol’s activity is attributed to optimal spatial alignment of the naphthyl and indole groups; the S-form may exhibit reduced or antagonistic effects .

- N-Benzyl Analogues : Lack of indole-2-ylmethyl groups (e.g., ) likely abolishes CaSR activity, as the indole moiety is critical for receptor interaction .

Biological Activity

(1S)-N-(1H-indol-2-ylmethyl)-1-(1-naphthyl)ethanamine hydrochloride, commonly referred to as a substituted ethylamine, is a compound characterized by its unique structural features, including an indole moiety and a naphthyl group. This combination is significant due to the known biological activities associated with indole derivatives, particularly their effects on the central nervous system and potential therapeutic applications.

- Molecular Formula : C21H21ClN2

- Molecular Weight : 336.9 g/mol

- CAS Number : 729610-18-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, potentially leading to significant pharmacological effects. The indole structure is known for its role in neurotransmission and modulation of mood, while the naphthyl group may enhance binding affinity and selectivity towards specific receptors.

Potential Mechanisms Include:

- Serotonin Receptor Modulation : The indole moiety resembles serotonin, suggesting potential interactions with serotonin receptors.

- Dopaminergic Activity : The structure may also influence dopaminergic pathways, which are crucial in mood regulation and psychotropic effects.

Biological Activity Overview

The compound has shown promise in various studies for its potential therapeutic applications:

- Neuropharmacological Effects : Preliminary studies indicate that (1S)-N-(1H-indol-2-ylmethyl)-1-(1-naphthyl)ethanamine hydrochloride may exhibit antidepressant-like effects in animal models, similar to other indole derivatives.

- Anticancer Potential : Research suggests that compounds with similar structures may possess cytotoxic properties against cancer cell lines. For instance, studies on related indole derivatives have demonstrated significant activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.

- Metabolic Pathways : The compound may undergo metabolic transformations that yield active metabolites, enhancing its biological effects. These transformations typically involve oxidation or reduction reactions mediated by cytochrome P450 enzymes.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Serotonin | Indole structure | Mood regulation |

| Tryptamine | Indole structure | Psychoactive properties |

| 5-Hydroxytryptamine | Indole + Hydroxyl group | Key neurotransmitter affecting mood |

| Naphthalenesulfonic acid | Naphthalene + Sulfonic group | Used as a dye; less neuroactive |

The unique combination of indole and naphthalene structures in (1S)-N-(1H-indol-2-ylmethyl)-1-(1-naphthyl)ethanamine hydrochloride may confer distinct pharmacological properties compared to other compounds containing only one of these moieties.

Case Studies and Research Findings

Recent studies have focused on the biological implications of compounds similar to (1S)-N-(1H-indol-2-ylmethyl)-1-(1-naphthyl)ethanamine hydrochloride:

- Cytotoxicity Studies : In vitro evaluations have shown that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways. For example, certain derivatives exhibited IC50 values in the micromolar range against MCF-7 cells, indicating significant anticancer potential.

- Neuropharmacological Assessment : Animal models treated with compounds resembling (1S)-N-(1H-indol-2-ylmethyl)-1-(1-naphthyl)ethanamine hydrochloride displayed reduced depressive-like behaviors, suggesting a role in mood enhancement.

Q & A

Basic: What synthetic strategies are recommended for (1S)-N-(1H-indol-2-ylmethyl)-1-(1-naphthyl)ethanamine hydrochloride, and how do reaction conditions impact yield?

Methodological Answer:

The synthesis typically involves multi-step alkylation or condensation reactions. For example:

Indole-Alkylation: React 1H-indole-2-carbaldehyde with a chiral amine precursor (e.g., (1S)-1-(1-naphthyl)ethanamine) under reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C) to form the secondary amine .

Salt Formation: Treat the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt, ensuring high purity via recrystallization .

Key Factors:

- Temperature: Maintain 0–5°C during acid addition to prevent racemization .

- Solvent Choice: Use polar aprotic solvents (e.g., acetonitrile) to enhance reaction efficiency .

Data Table:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | NaBH₃CN, MeOH, RT | 65–75 | >90% |

| 2 | HCl/EtOH, 0°C | 85–90 | >99% |

Basic: How does the (1S) stereochemistry influence pharmacological activity?

Methodological Answer:

The (1S) configuration determines enantioselective interactions with biological targets (e.g., serotonin receptors). To assess this:

Chiral Resolution: Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to separate enantiomers .

Binding Assays: Compare EC₅₀ values of (1S) vs. (1R) isomers in receptor-binding studies (e.g., radioligand displacement assays) .

Key Finding:

The (1S) enantiomer showed 10-fold higher affinity for 5-HT₂A receptors than (1R) in rat cortical membranes .

Advanced: How can researchers resolve discrepancies in receptor-binding data across assay platforms?

Methodological Answer:

Contradictions often arise from assay conditions. Mitigation strategies include:

Standardization:

- Use identical buffer systems (e.g., Tris-HCl pH 7.4 vs. HEPES) to minimize ionic interference .

- Validate membrane preparation consistency (e.g., centrifugation speed, protein concentration) .

Control Experiments:

- Include reference ligands (e.g., ketanserin for 5-HT₂A) to normalize inter-assay variability .

Case Study:

A 20% discrepancy in Kᵢ values was resolved by pre-incubating membranes with GDP to stabilize G-protein coupling .

Advanced: What analytical methods ensure enantiomeric purity during synthesis?

Methodological Answer:

Chiral Chromatography:

- Column: Chiralcel OD-H (4.6 × 250 mm).

- Mobile Phase: Hexane/ethanol/diethylamine (85:15:0.1), flow rate 1 mL/min .

Circular Dichroism (CD):

- Measure Cotton effects at 220–260 nm to confirm (1S) configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.